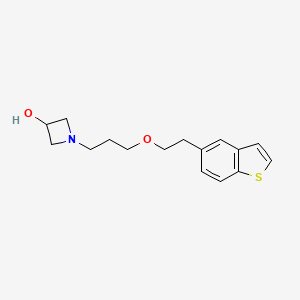
エドネピック
概要
説明
エドネピックは、アミロイドβタンパク質によって誘発される神経毒性および記憶障害から神経細胞を保護する可能性を示した、経口投与可能な低分子です . エドネピックは、脳卒中後の皮質シナプス可塑性と運動機能の回復を促進すると報告されています .
2. 製法
エドネピックの合成には、ベンゾチオフェン誘導体の調製から始まるいくつかの工程が含まれます。合成経路には一般的に以下が含まれます。
ベンゾチオフェン核の形成: これは、特定の条件下で適切な前駆体の環化を含む。
エトキシプロピル基の付加: この工程では、ベンゾチオフェン誘導体を適切なアルキル化剤と反応させる。
アゼチジノール環の形成: この工程では、中間体を環化させてアゼチジノール環を形成する。
マレイン酸塩の形成: 最後の工程では、アゼチジノール誘導体をマレイン酸と反応させてマレイン酸塩を形成する.
エドネピックの工業的製造方法は広く文書化されていませんが、収率と純度を高くするために上記の合成経路の最適化を含む可能性があります。
科学的研究の応用
Edonerpic has several scientific research applications, including:
Chemistry: Edonerpic is used as a model compound to study the synthesis and reactivity of benzothiophene derivatives.
Biology: Edonerpic is used to study the mechanisms of neuroprotection and synaptic plasticity in neuronal cells.
Medicine: Edonerpic is being investigated as a potential treatment for Alzheimer’s disease and other neurodegenerative disorders.
Industry: Edonerpic is used in the development of neuroprotective agents and other therapeutic compounds.
Safety and Hazards
In a randomized phase 2 clinical trial that included 484 patients with mild to moderate Alzheimer disease treated with cholinesterase inhibitors with or without memantine, neither dose of Edonerpic improved cognition or function over 52 weeks compared with placebo . The most frequent adverse events were diarrhea and nausea, which tended to occur within the first 24 weeks .
将来の方向性
作用機序
エドネピックは、シグマ受容体を活性化し、神経突起の伸長を促進することによってその効果を発揮します。 エドネピックは、皮質および海馬のシナプス可塑性を高めることで、アミロイドβ誘導性の神経毒性と記憶障害から神経細胞を保護すると報告されています . この化合物の標的は、神経突起の伸長、イオンチャネルの輸送、シナプス可塑性に関与する細胞質リンタンパク質であるコラープシン応答仲介タンパク質2(CRMP2)であるとされています . 他の研究者は、エドネピックがCRMP2に結合することを否定しています .
生化学分析
Biochemical Properties
Edonerpic maleate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with the collapsin response mediator protein 2 (CRMP2), where it has been shown to reduce the cleavage of CRMP2 and increase the expression of the postsynaptic protein Arc . These interactions suggest that Edonerpic maleate may influence synaptic plasticity and neuronal function.
Cellular Effects
Edonerpic maleate has been observed to affect various types of cells and cellular processes. In cortical neurons, it promotes neurite outgrowth and preserves hippocampal synapses, which are crucial for maintaining spatial memory . Additionally, Edonerpic maleate has been shown to modulate microglial function, which may have implications for neuroinflammation and neuroprotection . These effects highlight the compound’s potential in influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Edonerpic maleate involves several key interactions at the molecular level. It has been reported to activate sigma-1 receptors, which play a role in neuroprotection and synaptic plasticity . Furthermore, Edonerpic maleate influences the delivery of synaptic AMPA receptors, which are essential for synaptic transmission and plasticity . These interactions contribute to its overall effects on neuronal function and cognitive processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Edonerpic maleate have been studied over time to assess its stability, degradation, and long-term impact on cellular function. Studies have shown that Edonerpic maleate can maintain its neuroprotective effects over extended periods, preserving hippocampal synapses and spatial memory in animal models
Dosage Effects in Animal Models
The effects of Edonerpic maleate vary with different dosages in animal models. At therapeutic doses, it has been shown to promote neurite outgrowth and preserve synaptic function without significant adverse effects At higher doses, there may be potential toxic effects, although specific data on toxicity thresholds are limited
Metabolic Pathways
Edonerpic maleate is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its activity. One of the key pathways involves its interaction with CRMP2, where it reduces CRMP2 cleavage and modulates its phosphorylation status . These interactions may affect metabolic flux and metabolite levels, contributing to its overall biochemical effects.
Transport and Distribution
Within cells and tissues, Edonerpic maleate is transported and distributed through interactions with specific transporters and binding proteins. Its ability to interact with sigma-1 receptors and influence synaptic AMPA receptor delivery suggests that it may have targeted transport mechanisms that facilitate its localization to specific cellular compartments . These interactions are crucial for its therapeutic effects and overall distribution within the body.
Subcellular Localization
The subcellular localization of Edonerpic maleate is an important aspect of its activity and function. It has been shown to localize to synaptic sites, where it influences synaptic plasticity and neuronal function . Additionally, post-translational modifications and targeting signals may direct Edonerpic maleate to specific compartments or organelles, further enhancing its therapeutic potential.
準備方法
The synthesis of Edonerpic involves several steps, starting with the preparation of the benzothiophene derivative. The synthetic route typically includes:
Formation of the benzothiophene core: This involves the cyclization of appropriate precursors under specific conditions.
Attachment of the ethoxypropyl group: This step involves the reaction of the benzothiophene derivative with an appropriate alkylating agent.
Formation of the azetidinol ring: This step involves the cyclization of the intermediate compound to form the azetidinol ring.
Formation of the maleate salt: The final step involves the reaction of the azetidinol derivative with maleic acid to form the maleate salt.
Industrial production methods for Edonerpic are not widely documented, but they likely involve optimization of the above synthetic route to ensure high yield and purity.
化学反応の分析
エドネピックは、以下を含むいくつかの種類の化学反応を起こします。
酸化: エドネピックは、特にベンゾチオフェン環で酸化反応を起こし、スルホキシドまたはスルホンを生成する。
還元: 還元反応は、アゼチジノール環で起こり、対応するアルコールを生成する。
置換: 置換反応は、エトキシプロピル基で起こり、さまざまな誘導体を生成する。
これらの反応で使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応に使用するさまざまな求核剤などがあります。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .
4. 科学研究への応用
エドネピックには、以下を含むいくつかの科学研究への応用があります。
類似化合物との比較
エドネピックは、以下のような他の神経保護剤と比較することができます。
ドネペジル: アルツハイマー病の治療に使用されるコリンエステラーゼ阻害剤。エドネピックとは異なり、ドネペジルは脳内のアセチルコリンのレベルを高めることによって作用します。
メマンチン: 中等度から重度のアルツハイマー病の治療に使用されるNMDA受容体拮抗薬。メマンチンは、脳内のグルタミン酸の活性を調節することによって作用します。
リバスチグミン: アルツハイマー病の治療に使用される別のコリンエステラーゼ阻害剤。リバスチグミンは、ドネペジルと同様に作用しますが、化学構造が異なります。
エドネピックは、シグマ受容体を標的にし、神経突起の伸長を促進するのに対し、他の化合物は主に神経伝達物質のレベルを調節するため、作用機序がユニークです .
特性
IUPAC Name |
1-[3-[2-(1-benzothiophen-5-yl)ethoxy]propyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S/c18-15-11-17(12-15)6-1-7-19-8-4-13-2-3-16-14(10-13)5-9-20-16/h2-3,5,9-10,15,18H,1,4,6-8,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNACSFBDBYLJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCCOCCC2=CC3=C(C=C2)SC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
T-817MA has neuroprotective properties. Toyama Chemical has demonstrated that T-817MA prevents neurodegeneration induced by Amyloid-b protein. Accumulation of Amyloid-b protein is considered to be central to the pathogenesis of Alzheimer's disease. The neuroprotective properties of T-817MA were also observed in a mutant tau induced Alzheimer's disease model. Besides these neuroprotective properties, T-817MA also promotes neurite outgrowth. | |
| Record name | Edonerpic | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05938 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
519187-23-6 | |
| Record name | Edonerpic [INN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0519187236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Edonerpic | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05938 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | EDONERPIC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY49O94S2W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(2-phenylethyl)piperidin-4-yl]-N-pyridin-3-ylfuran-2-carboxamide](/img/structure/B1242486.png)
![1-(Benzo[b]thiophene-3-yl)-3-[4-(2-methoxyphenyl)piperazino]-1-propanol](/img/structure/B1242487.png)
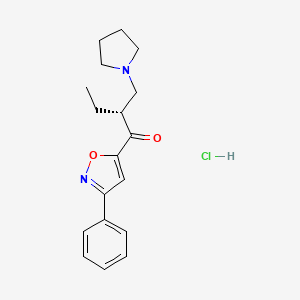
![1-[2-(3,4-dihydro-1H-2-benzopyran-1-yl)ethyl]-4-(4-fluorophenyl)piperazine](/img/structure/B1242489.png)
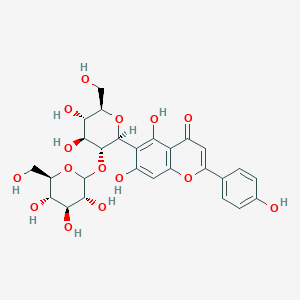
![7-[(3S)-3-[[(2S)-2-aminopropanoyl]amino]pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1242492.png)
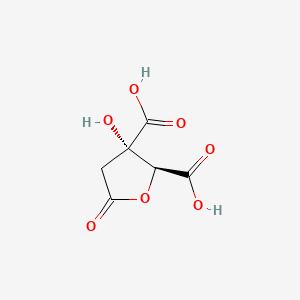

![[(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B1242498.png)
![(11R,13S,17S)-11-(1,3-benzodioxol-5-yl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1242499.png)
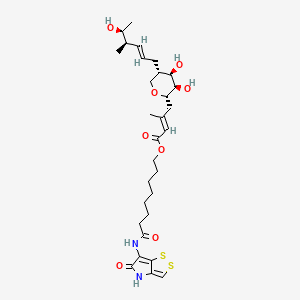
![1-hydroxy-3-methyl-2-[(E)-non-2-enyl]quinolin-4-one](/img/structure/B1242501.png)


